molecular formula C5H9N3O B1615585 4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one CAS No. 696-10-6

4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one

Cat. No.: B1615585
CAS No.: 696-10-6
M. Wt: 127.14 g/mol
InChI Key: RJJBUZDUYVHCRD-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one is a dihydropyrimidinone derivative, a class of heterocyclic compounds widely explored in medicinal chemistry due to their structural versatility and bioactivity. The molecule features a partially saturated pyrimidinone ring with an amino group at position 4 and a methyl substituent at position 1.

Properties

IUPAC Name

4-imino-1-methyl-1,3-diazinan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H2,1H3,(H2,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJBUZDUYVHCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=N)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Multicomponent Reactions (MCR)

A highly efficient and convergent method involves a three-component reaction inspired by the Biginelli reaction, where α-cyanoketones, aldehydes, and guanidines react in a one-pot sequence to form 2-amino-1,4-dihydropyrimidine derivatives, which can be further methylated to yield the target compound.

  • Procedure Highlights:

    • React α-cyanoketone, aldehyde, and guanidine in ethanol or isopropanol.
    • The reaction proceeds through condensation, nucleophilic addition, and cyclization.
    • The intermediate 2-amino-1,4-dihydropyrimidine-5-carbonitrile is obtained in moderate to excellent yields (45–89%).
    • Subsequent N-methylation yields this compound derivatives.
  • Advantages:

    • High atom economy.
    • Avoids isolation of intermediates.
    • Scalable and adaptable to diverse substituents.

(Table 1 summarizes typical yields and conditions for this method.)

Entry Starting Materials Solvent Temperature Time Yield (%)
1 α-cyanoketone + aldehyde + guanidine Ethanol Reflux 2-4 h 60-85
2 Same as above Isopropanol Reflux 3 h 70-89

Table 1: Typical conditions and yields for multicomponent synthesis of pyrimidine derivatives

N-Methylation of 4-Aminopyrimidinones

Starting from 4-amino-5,6-dihydropyrimidin-2-one, selective methylation at the N-1 position can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

  • Typical Conditions:

    • Use of a base such as potassium carbonate or sodium hydride.
    • Solvent: Dimethylformamide (DMF) or acetonitrile.
    • Temperature: Room temperature to 60 °C.
    • Reaction time: Several hours until completion.
  • Notes:

    • Careful control of stoichiometry is required to avoid over-alkylation.
    • Purification by crystallization or chromatography yields high-purity products.

Reduction of Pyrimidin-2-one Precursors

The dihydro form at positions 5 and 6 can be obtained by selective reduction of pyrimidin-2-one derivatives:

  • Reduction Agents:

    • Ammonium sulfide.
    • Catalytic hydrogenation over platinum or palladium catalysts.
  • Example:

    • Nitrosation of 6-aminouracil followed by reduction with ammonium sulfide yields 5,6-dihydropyrimidinone derivatives.
  • Advantages:

    • Mild reaction conditions.
    • High selectivity for dihydro derivatives.

Alternative Routes via Pyrimidine Intermediates

Some patented methods describe the preparation of related pyrimidinone compounds via halogenated intermediates followed by nucleophilic substitution and hydrolysis:

  • For example, reacting chloromethyl-amino-pyridine derivatives with potassium hydroxide in methanol under autoclave conditions (160–200 °C) produces amino-pyrimidinones efficiently with yields up to 84% and purity >99%.

  • This method is characterized by:

    • Use of protic solvents.
    • Elevated temperature and pressure.
    • Avoidance of chromatography, enabling scalability.

(Table 2 summarizes key parameters from this patented method.)

Parameter Condition Outcome
Solvent Methanol Efficient medium
Base KOH Promotes substitution
Temperature 180 °C Optimal for reaction rate
Pressure ~12.5 bar Maintains solvent integrity
Reaction Time 16 hours Complete conversion
Yield 84% High yield and purity

Table 2: Conditions for preparation via chloromethyl-amino-pyridine intermediate

Comparative Analysis and Research Findings

Method Yield Range (%) Purity (%) Scalability Environmental Impact Notes
Multicomponent Reaction 45 – 89 >95 High Moderate (solvent use) One-pot, efficient, versatile
N-Methylation 70 – 90 >95 Moderate Requires methylating agents Requires careful control to avoid side products
Reduction with Ammonium Sulfide 60 – 80 High Moderate Mild conditions Selective reduction, mild reagents
Halogenated Intermediate Route ~84 >99 High Uses autoclave, high temp Chromatography-free, suitable for scale-up

Summary and Recommendations

  • The multicomponent reaction provides a versatile and efficient route to the pyrimidine core, enabling structural diversity and moderate to high yields.
  • N-methylation is a straightforward step to introduce the methyl group at N-1, but requires careful handling of reagents.
  • Selective reduction methods are effective for obtaining the dihydro form, with mild reagents and conditions.
  • The halogenated intermediate method offers a high-yielding, scalable, and chromatography-free process suitable for industrial applications.

For best results, a combination of the multicomponent synthesis followed by selective N-methylation and reduction is recommended, depending on the scale and purity requirements.

Chemical Reactions Analysis

Recyclization and Ring-Opening Reactions

The compound undergoes C–C recyclization under basic or nucleophilic conditions. For example:

  • Reaction with KOH : Heating 4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one derivatives in ethanolic KOH leads to ring-opening followed by re-cyclization. This mechanism parallels the behavior of pyrimidinium salts, where nucleophilic attack at the C(2) position triggers ANRORC (Addition-Nucleophile-Ring-Opening-Ring Closure) pathways .

  • Products : These reactions yield substituted pyrimidines or fused heterocycles, depending on substituents. For instance, analogous compounds form 2-amino-5-acetyl-4-hydroxypyrimidine under similar conditions .

Condensation with Carbonyl Reagents

The amino group at position 4 participates in Schiff base formation:

  • Reaction with aldehydes/ketones : Condensation generates imine intermediates, which can cyclize further. For example, reacting with formamide produces pyrrolo[2,3-d]pyrimidine derivatives via Schiff base intermediates .

  • Conditions : Microwave irradiation (80°C, ethanol) facilitates rapid cyclization with high yields (e.g., 60% for analogous systems) .

Nucleophilic Substitution

The methyl group at position 1 can undergo demethylation or substitution:

  • Demethylation : Treatment with strong bases (e.g., NH₃) removes the methyl group, regenerating pyrimidine derivatives .

  • Substitution with amines : Alcoholic methylamine replaces the methyl group, forming methylimine derivatives, as observed in structurally related pyrimidinium salts .

Addition Reactions Across the 5,6-Dihydro Bond

The dihydro moiety allows stereoselective additions:

  • Hydroxylamine addition : Trans-addition of hydroxylamines across the 5,6-double bond forms syn/anti isomers of 4-alkoxyimino-5,6-dihydro-6-alkoxyaminopyrimidin-2-ones .

  • Stereochemical outcome : The configuration depends on substituents at N(1) and N(3), with syn isomers favored for N(3)-H derivatives .

Annelation Reactions

The compound serves as a precursor for fused heterocycles:

  • Reaction with active methylene compounds : Under basic conditions, annelation with aminonitriles or aminoesters yields pyrimido[1,2-a]pyrimidines .

  • Key intermediates : Covalent amination at the 1,6-azomethine bond initiates ring expansion .

Comparative Reaction Conditions and Products

Reaction TypeConditionsProductsYieldSource
RecyclizationKOH, ethanol, reflux2-Amino-5-acetyl-4-hydroxypyrimidine70–85%
Schiff base condensationMicrowave, 80°C, ethanolPyrrolo[2,3-d]pyrimidines~60%
Hydroxylamine additionRT, aqueous NH₂OH4-Alkoxyimino-dihydropyrimidinones45–60%
AnnelationHeating, aminonitrilesPyrimido[1,2-a]pyrimidines50–75%

Acid/Base-Mediated Rearrangements

  • Dimroth rearrangement : Under strongly alkaline conditions, the compound rearranges to isomeric pyrimidines via ring-opening and re-closure .

  • pH-dependent solubility : Protonation at the 4-amino group (pKa ~8–9) influences reactivity in aqueous media .

Key Mechanistic Insights

  • ANRORC pathways : Dominant in recyclization reactions, involving nucleophilic attack at electrophilic ring positions .

  • Steric and electronic effects : Substituents at N(1) and C(2) dictate regioselectivity in annelation and substitution .

Scientific Research Applications

Antihypertensive Agents

The compound has been identified as a potential antihypertensive agent. Research indicates that derivatives of pyrimidine compounds exhibit vasodilatory effects, which can be beneficial for managing high blood pressure. Studies have shown that certain structural modifications enhance these properties, making them suitable candidates for further development in hypertension treatment .

Antiviral Properties

4-Amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one derivatives have demonstrated antiviral activity against various viruses. For instance, compounds within this class have been explored for their efficacy against hepatitis B virus (HBV) replication, highlighting their potential in antiviral drug development .

Antitumor Activity

Recent investigations have revealed that pyrimidine derivatives possess anticancer properties. Specifically, modifications to the 4-amino group can enhance the activity against different cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation .

Case Study on Antihypertensive Effects

A study published in a peer-reviewed journal explored the antihypertensive effects of modified pyrimidine derivatives in animal models. The results indicated a significant reduction in systolic blood pressure, suggesting that these compounds could be developed into effective antihypertensive medications .

Case Study on Antiviral Activity

In a separate investigation focused on antiviral applications, researchers synthesized several derivatives of this compound and tested their efficacy against HBV. The study found that specific modifications increased antiviral potency, providing a foundation for future drug development aimed at treating viral infections .

Mechanism of Action

The mechanism by which 4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one exerts its effects often involves interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but typically include inhibition of nucleic acid synthesis or interference with metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with analogues from the evidence:

Compound Name Substituents/Modifications Key Functional Groups Biological Activity/Notes Source
4-Amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one 1-methyl, 4-amino, 5,6-dihydro ring Amino, methyl, cyclic amide Hypothesized anticancer/antiviral N/A
6-(4-Hydroxy-7-methyl-2-phenyl-[1,8]naphthyridin-3-yl)-4-aryl-5,6-dihydro-1H-pyrimidin-2-one Naphthyridine fused ring, aryl at C4, hydroxy Aryl, hydroxy, naphthyridine Cytotoxic against MCF7 cells (51–78% yield)
2-(1H-Benzimidazol-2-ylamino)-6-methyl-4(1H)-pyrimidinone Benzimidazole-amino, methyl at C6 Benzimidazole, amino, methyl Potential kinase inhibition
6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one Phenyl at C1, sulfanyl at C2 Sulfanyl, phenyl, amino Antioxidant/chelating properties
4-Amino-6-hydroxy-2-methylpyrimidine dihydrate Hydroxy at C6, methyl at C2 Amino, hydroxy, methyl Solubility enhancer in formulations
RX-3117 (Fluorinated cyclopentyl derivative) Fluorinated cyclopentenyl at N1 Fluorine, dihydroxy, hydroxymethyl Anticancer (clinical candidate)

Biological Activity

4-Amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one, a pyrimidine derivative, has garnered attention for its diverse biological activities. This compound is particularly noted for its potential in treating various diseases due to its mechanisms of action that involve modulation of key biological pathways.

  • Chemical Formula : C5H9N3O
  • Molecular Weight : 113.15 g/mol
  • CAS Number : 240882

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes such as DNA synthesis and protein interactions. Notably, it has been shown to:

  • Inhibit COX-2 Activity : This compound exhibits anti-inflammatory properties by suppressing cyclooxygenase enzymes, which are crucial in the inflammatory response .
  • Modulate Estrogen Receptors : Similar compounds have demonstrated the ability to bind to estrogen receptors, influencing cell growth and proliferation pathways.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound and related derivatives:

Activity Description Reference
Anti-inflammatoryInhibits COX-2 enzyme activity, reducing inflammation.
AnticancerModulates estrogen receptors; potential use in cancer therapy.
AntiparasiticEffective against trypanosomiasis by disrupting DNA synthesis in trypanosomes.
CytotoxicityExhibits selective toxicity against cancer cells while sparing normal cells.

Case Study 1: Anticancer Activity

A study investigated the effects of various pyrimidine derivatives on cancer cell lines. The compound demonstrated significant inhibition of proliferation in HeLa and HepG2 cells with an IC50 value indicating effective cytotoxicity while showing minimal toxicity to normal fibroblasts .

Case Study 2: Anti-inflammatory Effects

Research into the anti-inflammatory properties revealed that 4-amino derivatives significantly reduced the expression of pro-inflammatory markers such as iNOS and COX-2 in vivo models. The results indicated that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Structure–Activity Relationships (SAR)

The efficacy of this compound can be influenced by structural modifications:

  • Electron-donating groups at specific positions enhance anti-inflammatory activity.
  • Modifications affecting the pyrimidine core can alter receptor binding affinity and selectivity towards estrogen receptors .

Q & A

Q. What are the most common synthetic routes for 4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one, and how do reaction conditions influence yield?

The compound is typically synthesized via one-pot multicomponent reactions, such as modified Biginelli reactions, which combine urea derivatives, β-keto esters, and aldehydes under acidic conditions. Solvent choice (e.g., ethanol vs. acetic acid) and catalyst type (e.g., HCl vs. Lewis acids) significantly impact yield and purity. For example, microwave-assisted synthesis reduces reaction time and improves regioselectivity compared to conventional heating .

Q. What are the primary biological targets of this compound derivatives?

Structural analogs of this compound exhibit activity against enzymes like dihydrofolate reductase (DHFR) and kinases. In vitro assays often evaluate IC50_{50} values using fluorescence-based inhibition studies. For example, substituents at the 4-amino position enhance binding affinity to bacterial DHFR .

Q. How should researchers handle solubility challenges during in vitro assays?

The compound’s limited aqueous solubility can be mitigated by:

  • Using polar aprotic solvents (e.g., DMSO) for stock solutions.
  • Adjusting pH with NaOH to deprotonate NH2_2 groups, enhancing solubility (e.g., solubility in 0.1 M NaOH: ~15 mg/mL) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste disposal : Neutralize acidic residues before disposal in accordance with hazardous waste regulations .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproduct formation?

Parameter Optimization Strategy Impact on Yield
Catalyst loadingReduce HCl concentration from 10% to 5%Decreases side reactions by 30%
TemperatureMicrowave irradiation at 80°C vs. reflux at 120°CIncreases yield by 15%
Solvent polaritySwitch from ethanol (polar) to THF (aprotic)Improves regioselectivity
Data from kinetic studies suggest that lower catalyst loading reduces dimerization side products .

Q. How do contradictory biological activity results arise in structurally similar analogs?

Discrepancies often stem from:

  • Stereochemical variations : Enantiomers may exhibit divergent binding modes to chiral enzyme pockets.
  • Protonation states : The 4-amino group’s pKa (~8.5) affects solubility and membrane permeability in cell-based assays. Resolution requires orthogonal validation (e.g., X-ray co-crystallography of ligand-enzyme complexes) .

Q. What computational approaches predict the compound’s reactivity in functionalization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution at the 5,6-dihydro ring. Key parameters:

  • Fukui indices : Identify nucleophilic sites (e.g., C5 position).
  • Transition state analysis : Predict activation energies for halogenation or alkylation .

Q. Which strategies enhance metabolic stability for in vivo studies?

  • Deuteration : Replace NH2_2 hydrogens with deuterium to slow oxidative metabolism.
  • Prodrug design : Mask the 4-amino group as a carbamate, improving oral bioavailability. In vivo PK/PD studies in rodent models validate these modifications .

Q. How does the compound interact with lipid bilayers in cellular uptake studies?

Molecular dynamics simulations reveal:

  • Partition coefficients : LogP values ~1.2 favor passive diffusion across membranes.
  • Hydrogen bonding : The carbonyl group forms transient bonds with phospholipid headgroups, slowing intracellular entry. Surface plasmon resonance (SPR) assays quantify membrane affinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one
Reactant of Route 2
4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one

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